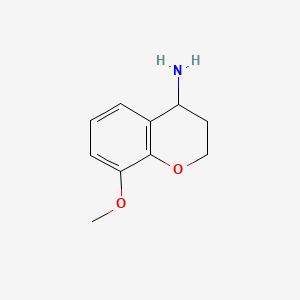

8-Methoxychroman-4-amine

Description

Properties

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYXECSRHOYDPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Chroman Scaffold and the Potential of 8-Methoxychroman-4-amine

An In-depth Technical Guide to the Chemical Properties of 8-Methoxychroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid, yet three-dimensional, structure provides an excellent framework for orienting functional groups in precise vectors to interact with biological targets. Derivatives of chroman have demonstrated a wide array of pharmacological activities, including roles as selective estrogen receptor degraders (SERDs), ROCK2 inhibitors, and analgesic agents[1][2][3].

This guide focuses on a specific, functionalized derivative: this compound. This molecule is of particular interest to the scientific community for two primary reasons. First, the methoxy group at the 8-position modulates the electronic properties of the aromatic ring and can serve as a key hydrogen bond acceptor or metabolic blocker in ligand-receptor interactions. Second, the primary amine at the 4-position provides a versatile synthetic handle. This amine is a potent nucleophile, allowing for straightforward derivatization to build libraries of novel compounds for screening and structure-activity relationship (SAR) studies.

This document serves as a comprehensive technical resource on the core chemical properties of this compound, offering insights into its structure, synthesis, reactivity, and characterization to empower its application in research and development.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical properties is the foundation of all subsequent experimental work. This compound is typically handled in its hydrochloride salt form to improve stability and solubility.

Key Identifiers:

-

Systematic IUPAC Name: 8-methoxy-3,4-dihydro-2H-chromen-4-amine

-

CAS Number: 191608-35-2 (for the hydrochloride salt)[4]

-

Molecular Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol [5]

Physicochemical Data Summary

The following table summarizes key computed and predicted physicochemical properties, which are critical for predicting the molecule's behavior in various solvent systems and its potential as a drug candidate (e.g., Lipinski's Rule of Five).

| Property | Value | Source |

| Molecular Weight | 179.22 g/mol | ChemBK[5] |

| Predicted Density | 1.17 ± 0.1 g/cm³ | ChemBK[5] |

| Predicted Boiling Point | 287.1 ± 40.0 °C | ChemBK[5] |

| Predicted pKa | 4.38 ± 0.40 | ChemBK[5] |

| XLogP3 | 0.2 | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 3 | PubChem[6] |

| Topological Polar Surface Area | 44.5 Ų | PubChem[6] |

Section 2: Synthesis and Purification

While multiple synthetic routes to the chroman scaffold exist, a common and logical approach to this compound involves the construction of the corresponding chroman-4-one followed by the introduction of the amine functionality. Reductive amination is a robust and widely used method for this transformation.

Proposed Synthetic Workflow

The diagram below illustrates a plausible, high-level synthetic pathway from a commercially available starting material like 2-hydroxy-3-methoxybenzaldehyde.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reductive Amination of 8-Methoxychroman-4-one

This protocol provides a self-validating, step-by-step methodology for the key transformation. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To convert the ketone functionality of 8-Methoxychroman-4-one into a primary amine.

Pillar of Trustworthiness: This reaction is monitored by Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material before workup, preventing contamination of the final product.

Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-Methoxychroman-4-one (1.0 eq) in an appropriate solvent such as methanol or ethanol.

-

Rationale: Protic solvents are chosen for their ability to dissolve both the ketone and the ammonium salt intermediates.

-

-

Imine Formation:

-

Add ammonium acetate (approx. 10 eq) or a solution of ammonia in methanol to the flask. Stir the mixture at room temperature for 1-2 hours.

-

Rationale: A large excess of the ammonia source is used to drive the equilibrium towards the formation of the intermediate imine/enamine, in accordance with Le Châtelier's principle.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise.

-

Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the protonated iminium ion much faster than the starting ketone, minimizing side reactions. The reaction is cooled to control any exotherm.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC, visualizing with a UV lamp and a potassium permanganate stain. The disappearance of the starting ketone spot and the appearance of a new, more polar amine spot indicates reaction completion.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding aqueous HCl (1M) until the solution is acidic (pH ~2) to neutralize any remaining reducing agent.

-

Wash the aqueous layer with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-basic impurities.

-

Basify the aqueous layer to pH >10 with aqueous NaOH (e.g., 2M). The product will now be in its free-base form.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product via column chromatography on silica gel if necessary.

-

Section 3: Spectroscopic Analysis

Structural elucidation and purity confirmation are paramount. The following spectroscopic signatures are characteristic of this compound.

| Spectroscopic Method | Characteristic Signals and Interpretation |

| ¹H NMR | ~6.8-7.2 ppm: Aromatic protons on the benzene ring. ~4.0-4.5 ppm: Protons on the carbon bearing the amine group (-CH(NH₂)-). ~3.8 ppm: Singlet, 3H, corresponding to the methoxy (-OCH₃) protons. ~2.0-3.0 ppm: Multiplets corresponding to the other aliphatic protons on the chroman ring. ~1.5-3.0 ppm: Broad singlet, 2H, for the amine (-NH₂) protons. Position is variable and signal may disappear upon D₂O exchange[7]. |

| ¹³C NMR | ~140-150 ppm: Aromatic carbons attached to oxygen. ~110-130 ppm: Other aromatic carbons. ~55-60 ppm: Methoxy carbon (-OCH₃). ~45-55 ppm: Carbon bearing the amine group (-C-NH₂). ~20-40 ppm: Other aliphatic carbons in the chroman ring. |

| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct, sharp-to-medium bands, characteristic of a primary amine N-H symmetric and asymmetric stretch[8]. ~1600 cm⁻¹: N-H bending (scissoring) vibration. 1200-1300 cm⁻¹: C-O stretching for the aryl ether. 1000-1250 cm⁻¹: C-N stretching of the aliphatic amine[8]. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 179. Nitrogen Rule: The odd molecular weight is consistent with the presence of a single nitrogen atom[9]. Key Fragmentation: Expect α-cleavage adjacent to the amine, leading to the loss of side chains and formation of a stable iminium cation. |

Section 4: Reactivity and Chemical Behavior

The utility of this compound as a synthetic intermediate is defined by the reactivity of its primary amine group. This group acts as both a base and a nucleophile.

-

Basicity: The lone pair of electrons on the nitrogen atom makes the molecule a weak base. It readily reacts with acids to form the corresponding ammonium salt, such as the commercially available hydrochloride salt[4]. This property is crucial for purification and handling.

-

Nucleophilicity: The primary amine is an excellent nucleophile and will participate in a variety of bond-forming reactions, making it a valuable building block for creating analogs.

Key Reactions of the Amine Group

Caption: Key nucleophilic reactions of this compound.

-

Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields stable amide derivatives. This is a common strategy for SAR studies.

-

Alkylation: The amine can be alkylated using alkyl halides. However, polyalkylation is a common side reaction, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts[10][11]. To achieve selective mono-alkylation, specific reagents and conditions, such as reductive amination with an aldehyde, are preferred[12].

-

Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions results in the formation of an imine (Schiff base), which can be a final product or an intermediate that is subsequently reduced to a secondary amine.

Section 5: Applications in Research and Drug Development

The chroman scaffold is a cornerstone in modern drug discovery[1][2]. This compound serves as a high-value starting material for accessing novel chemical space.

-

Scaffold for Library Synthesis: The reactive amine at the 4-position is ideally suited for parallel synthesis and the creation of focused compound libraries. By varying the groups attached to the amine (via acylation, alkylation, etc.), researchers can systematically probe the binding pockets of target proteins to optimize potency, selectivity, and pharmacokinetic properties.

-

Analogs of Bioactive Molecules: Many known bioactive compounds, including antimalarials and kinase inhibitors, feature an amino group attached to a heterocyclic core[13][14]. This compound provides a unique bicyclic core that can be used to generate novel analogs of these existing drugs, potentially leading to improved efficacy or novel mechanisms of action.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this molecule is an ideal fragment for FBDD campaigns. Its successful binding to a target can be identified through biophysical methods, and the amine handle provides a clear vector for growing the fragment into a more potent lead compound.

Section 6: Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety. While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for aromatic amines should be followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat[15][16].

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[16]. Facilities should be equipped with an eyewash station and a safety shower[15].

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous or exothermic reactions[16].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials[17].

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[18].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[17].

-

Ingestion: If swallowed, call a poison control center or doctor. Do not induce vomiting.

-

Conclusion

This compound is a structurally significant molecule that combines the privileged chroman scaffold with a versatile primary amine. Its well-defined physicochemical properties, predictable spectroscopic signatures, and clear reactivity profile make it an invaluable tool for medicinal chemists and researchers. The ability to easily generate a diverse array of derivatives from its amine handle positions this compound as a key building block for the discovery of next-generation therapeutics and novel chemical probes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129980800, 8-Methoxyisochroman-4-amine. Retrieved from [Link].

-

ChemBK (n.d.). 4-MethoxychroMan-8-aMine. Retrieved from [Link].

-

AFL (2018). SAFETY DATA SHEET. Retrieved from [Link].

-

Greenbook (n.d.). SAFETY DATA SHEET - MCPA AMINE 4. Retrieved from [Link].

- Bringmann, G., et al. (2000). Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. Tetrahedron.

-

Ahmed, N. S., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Molecules. Retrieved from [Link].

-

University of Calgary (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link].

-

Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link].

-

Carroll, F. I., et al. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link].

-

CAS Common Chemistry (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 165038379, (2R,4R)-2-(methoxymethyl)-2-methyl-chroman-4-amine. Retrieved from [Link].

-

LibreTexts (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link].

-

Carroll, F. I., et al. (1980). Synthesis of 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues as potential antiparasitics. Journal of Medicinal Chemistry. Retrieved from [Link].

-

OpenStax (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link].

-

Li, Y., et al. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. Journal of Medicinal Chemistry. Retrieved from [Link].

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 177793117, (2R)-5-hydroxy-8-methoxy-2-methyl-chroman-4-one. Retrieved from [Link].

-

NC State University Libraries (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link].

-

Grote, D., et al. (2015). Stereoselective synthesis and pharmacological evaluation of [4.3.3]propellan-8-amines as analogs of adamantanamines. Bioorganic & Medicinal Chemistry. Retrieved from [Link].

-

LibreTexts (2024). 24.6: Synthesis of Amines. Retrieved from [Link].

-

Portoghese, P. S., et al. (1998). 8-Aminocyclazocine analogues: synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Retrieved from [Link].

-

Oregon State University (n.d.). Spectroscopy of Amines. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link].

-

Pavlova, A. V., et al. (2018). Synthesis and analgesic activity of stereoisomers of 2-(3(4)-hydroxy-4(3)-methoxyphenyl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diols. ResearchGate. Retrieved from [Link].

- Google Patents (2019). US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).

-

Evans, M. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. Retrieved from [Link].

-

Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Jasperse Ch. 19 Notes. Retrieved from [Link].

-

Semantic Scholar (n.d.). Pharmacology of 8-aminoquinolines. Retrieved from [Link].

-

The Good Scents Company (n.d.). hydroxyethylpiperazine ethane sulfonic acid. Retrieved from [Link].

- Google Patents (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

Manidhar, D. M., et al. (2012). Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Journal of the Korean Chemical Society. Retrieved from [Link].

Sources

- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 191608-35-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. 8-Methoxyisochroman-4-amine | C10H13NO2 | CID 129980800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 13. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 2,4-disubstituted 6-methoxy-8-aminoquinoline analogues as potential antiparasitics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cms9files.revize.com [cms9files.revize.com]

- 16. assets.greenbook.net [assets.greenbook.net]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

8-Methoxychroman-4-amine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 8-Methoxychroman-4-amine

Introduction

In the realm of medicinal chemistry and drug development, the chroman scaffold is a privileged structure, forming the core of numerous biologically active compounds. This compound, a specific derivative, presents as a valuable synthon and potential pharmacophore. Its structural features—a bicyclic ether, an aromatic methoxy group, and a chiral primary amine—necessitate a rigorous and multi-faceted analytical approach for unambiguous characterization. The absolute confirmation of a molecule's constitution, configuration, and conformation is not merely an academic exercise; it is a foundational requirement for understanding its structure-activity relationship (SAR), ensuring reproducibility in biological assays, and meeting stringent regulatory standards.

This technical guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive, logic-driven walkthrough of the structure elucidation process for this compound. Moving beyond a simple recitation of procedures, this document emphasizes the causality behind experimental choices, demonstrating how an integrated spectroscopic approach functions as a self-validating system to build an irrefutable structural proof. We will proceed from a proposed structure, systematically gathering and interpreting evidence from a suite of modern analytical techniques.

The Hypothesis: Proposed Structure and Initial Analysis

The starting point for any structure elucidation is a hypothesis. Based on a plausible synthetic route, we propose the target molecule to be this compound. Our entire analytical workflow is designed to test this hypothesis by confirming the presence of its key structural features.

Proposed Structure:

Caption: Proposed structure of this compound with key positions numbered.

-

Molecular Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol

-

Degree of Unsaturation: The formula for a saturated acyclic amine with 10 carbons is C₁₀H₂₃N. The degree of unsaturation is calculated as ( (2C + 2 + N - H - X) / 2 ). For C₁₀H₁₃NO₂, this is ( (2*10 + 2 + 1 - 13) / 2 ) = 10 / 2 = 5. This value is consistent with a benzene ring (4 degrees) and a second ring (1 degree).[1]

-

Key Features for Verification:

-

Molecular Mass: 179.09 (monoisotopic).

-

Aromatic System: A 1,2,3-trisubstituted benzene ring.

-

Chroman Core: A dihydropyran ring fused to the benzene ring.

-

Functional Groups: A primary amine (-NH₂), an aryl alkyl ether (-O-CH₃), and an aliphatic ether (part of the chroman ring).

-

Chirality: A stereocenter at the C4 position.

-

The following workflow outlines our integrated approach to verifying these features.

Caption: Integrated workflow for the structure elucidation of this compound.

Synthesis and Chiral Separation

Causality: Before any analysis can be performed, a pure sample of the compound must be obtained. A logical and common method for synthesizing a primary amine at a benzylic-like position is the reductive amination of the corresponding ketone. Furthermore, since the C4 position is chiral, and biological activity is often enantiomer-specific, resolving the racemic mixture into its constituent enantiomers is a critical step for complete characterization.

Experimental Protocol: Synthesis via Reductive Amination

-

Dissolution: Dissolve 8-methoxychroman-4-one (1.0 eq) in methanol.

-

Amine Source: Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of 1M HCl.

-

Workup: Concentrate the mixture under reduced pressure, then partition between ethyl acetate and a saturated sodium bicarbonate solution. Extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product via flash column chromatography on silica gel to yield racemic this compound.

Experimental Protocol: Chiral HPLC Separation

Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral compounds, including cyclic amines, through interactions like hydrogen bonding, dipole-dipole, and π-π stacking.[2][3]

-

Instrumentation: HPLC system with a UV detector.

-

Column: Chiralcel® OD-H (or similar cellulose-based CSP), 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a basic additive like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Dissolve the racemic amine in the mobile phase. Inject onto the column and monitor the elution profile. The two enantiomers should resolve into distinct peaks, which can be collected separately.

Mass Spectrometry (MS): Confirming Molecular Weight

Causality: The first and most fundamental question is: "What is the molecule's mass?" Mass spectrometry provides a direct answer by measuring the mass-to-charge ratio (m/z) of the ionized molecule (the molecular ion, M⁺•). This experiment serves to confirm the elemental composition proposed by the molecular formula.

Data Interpretation

For C₁₀H₁₃NO₂, the expected monoisotopic mass is 179.09 Da. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with our hypothesis.[4]

In Electron Ionization (EI-MS), the high energy causes the molecular ion to fragment in predictable ways. For this compound, the most characteristic fragmentation is the α-cleavage adjacent to the amine, which is a dominant pathway for aliphatic amines.[5][6] This involves the loss of the largest possible radical from the carbon bearing the nitrogen.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Data Summary: Mass Spectrometry

| m/z (Proposed) | Assignment | Rationale |

| 179 | [M]⁺• (Molecular Ion) | Corresponds to the molecular weight of C₁₀H₁₃NO₂. |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 150 | [M - NH₂CH₂]⁺ | α-cleavage at the C4-C4a bond, loss of the C4-amine fragment. |

| 135 | [M - C₂H₄O]⁺• | Retro-Diels-Alder (RDA) fragmentation of the dihydropyran ring, a common pathway for chromans.[7] |

| 30 | [CH₂=NH₂]⁺ | This fragment is often observed in the mass spectra of primary amines resulting from α-cleavage. However, given the cyclic nature, the fragment at m/z 150 is more indicative of the primary cleavage event. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Causality: While MS gives the mass, IR spectroscopy provides information about the types of bonds present. It is an exceptionally reliable method for confirming the presence (or absence) of key functional groups, such as the amine N-H and ether C-O bonds.

Data Interpretation

The IR spectrum is analyzed by looking for characteristic absorption frequencies corresponding to specific bond vibrations.

Data Summary: Infrared Spectroscopy

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Confirmed |

| 3450-3300 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[8][9] |

| 3100-3000 | C-H Stretch (sp²) | Aromatic Ring |

| 2980-2850 | C-H Stretch (sp³) | Aliphatic CH₂ and CH₃ |

| ~1600 & ~1480 | C=C Stretch | Aromatic Ring |

| 1650-1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂)[8] |

| 1260-1200 | C-O Stretch (Aryl ether) | Ar-O-CH₃[10] |

| 1120-1020 | C-O Stretch (Aliphatic ether) | Chroman Ring Ether |

The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is particularly diagnostic for a primary (R-NH₂) amine.[11] The strong band around 1250 cm⁻¹ would corroborate the presence of the aryl ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. ¹H NMR reveals the chemical environment and neighboring relationships of hydrogen atoms, while ¹³C NMR maps out the carbon framework. 2D NMR techniques like COSY and HSQC are then used to definitively link these pieces together.

¹H NMR Spectroscopy Interpretation

The proposed structure has 13 protons in 8 unique chemical environments.

-

Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons (H5, H6, H7) will appear in this region. Their splitting pattern (e.g., doublet of doublets, triplet) will be crucial for confirming the 1,2,3-substitution pattern.

-

Amine Protons (-NH₂, ~δ 1.5-3.0 ppm): These protons often appear as a broad singlet and can exchange with D₂O, causing the signal to disappear—a key confirmatory test.

-

Methoxy Protons (-OCH₃, ~δ 3.8 ppm): This group will appear as a sharp singlet integrating to 3 protons. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.[12]

-

Heterocyclic Ring Protons (C2, C3, C4):

-

H4 (~δ 4.1 ppm): This proton is attached to the carbon bearing the amine group and is deshielded by the adjacent aromatic ring and ring oxygen. It will likely appear as a triplet or doublet of doublets due to coupling with the C3 protons.

-

H2 (~δ 4.2 & 3.9 ppm): These two diastereotopic protons are adjacent to the ring oxygen and will be deshielded. They will show geminal coupling to each other and vicinal coupling to the C3 protons.

-

H3 (~δ 2.1 & 1.8 ppm): These two diastereotopic protons are adjacent to the chiral center and will show complex splitting due to geminal coupling and vicinal coupling to both H2 and H4 protons.

-

¹³C NMR Spectroscopy Interpretation

The structure has 10 unique carbon atoms.

-

Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbons directly attached to oxygen (C8 and C8a) will be the most downfield shifted.

-

Aliphatic Carbons (δ 20-80 ppm): Four signals are expected corresponding to C2, C3, C4, and the methoxy carbon (-OCH₃). The carbons attached to heteroatoms (C2, C4, -OCH₃) will be more deshielded (further downfield) than the C3 carbon.

Data Summary: Predicted NMR Assignments

| Position | ¹H NMR (δ, ppm, mult., J Hz) | ¹³C NMR (δ, ppm) | 2D NMR Correlations (COSY, HSQC) |

| -NH₂ | ~2.0 (br s, 2H) | - | Disappears with D₂O shake |

| C2 | ~4.2 (m, 1H), ~3.9 (m, 1H) | ~65 | COSY with H3; HSQC to C2 |

| C3 | ~2.1 (m, 1H), ~1.8 (m, 1H) | ~28 | COSY with H2, H4; HSQC to C3 |

| C4 | ~4.1 (t, 1H) | ~48 | COSY with H3; HSQC to C4 |

| C4a | - | ~122 | - |

| C5 | ~6.8 (d) | ~120 | COSY with H6; HSQC to C5 |

| C6 | ~7.0 (t) | ~128 | COSY with H5, H7; HSQC to C6 |

| C7 | ~6.6 (d) | ~115 | COSY with H6; HSQC to C7 |

| C8 | - | ~148 | - |

| C8a | - | ~145 | - |

| -OCH₃ | ~3.8 (s, 3H) | ~56 | HSQC to -OCH₃ carbon |

Note: Predicted chemical shifts are estimates based on data for similar structures and can vary based on solvent and other experimental conditions.[13][14]

X-Ray Crystallography: The Definitive Proof

Causality: While the combination of MS, IR, and NMR provides an overwhelming body of evidence that strongly supports the proposed structure, X-ray crystallography offers the final, unambiguous confirmation.[15] By diffracting X-rays off a single, well-ordered crystal, one can generate a three-dimensional electron density map of the molecule. This technique is the gold standard for structure determination.

Protocol: Single Crystal X-Ray Diffraction

-

Crystallization: Grow a single crystal of high quality, often the most challenging step. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. For an amine, crystallization of a salt (e.g., hydrochloride) is often successful.

-

Data Collection: Mount the crystal on a diffractometer and irradiate it with a monochromatic X-ray beam.

-

Structure Solution: The diffraction pattern is used to solve the phase problem and generate an electron density map.

-

Structure Refinement: The atomic positions are refined to best fit the experimental data, yielding precise bond lengths, bond angles, and torsion angles.

Key Insights from Crystallography:

-

Unambiguous Connectivity: It provides a direct image of the atomic connectivity, confirming the chroman ring system, the positions of the methoxy and amine groups, and leaving no room for isomeric uncertainty.

-

Absolute Configuration: For a crystal of a single enantiomer, anomalous dispersion methods can be used to determine the absolute configuration (R or S) at the C4 stereocenter, which is impossible to determine from the other spectroscopic methods discussed.[16]

-

Conformational Analysis: It reveals the preferred solid-state conformation of the molecule, such as the puckering of the dihydropyran ring.

Conclusion

The structure elucidation of this compound is a systematic process of hypothesis testing. Each analytical technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular formula and provides fragmentation clues. Infrared spectroscopy identifies the essential functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the carbon-hydrogen framework and establishes atomic connectivity. Finally, single-crystal X-ray crystallography delivers the definitive, three-dimensional proof of structure and, crucially, its absolute stereochemistry. By integrating the data from these orthogonal methods, a self-validating and irrefutable structural assignment is achieved, providing the solid foundation required for any further research or development.

References

-

Iguchi, D., Ravelli, D., Erra-Balsells, R., & Bonesi, S.M. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

-

ResearchGate. (n.d.). Table 1 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD)...[Link]

-

ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra...[Link]

-

Ahmed, N., et al. (2020). Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers in Chemistry. [Link]

-

Berden, G., et al. (2022). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

ScienceDirect. (n.d.). Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

OpenStax. (2023). Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

- Elyashberg, M. (2015).

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

National Institutes of Health. (2010). X-Ray Crystallography of Chemical Compounds. [Link]

- Hata, T., & Kinumaki, S. (1967). Infrared and Raman Spectra of Amine-SO2 Molecular Complexes and the Force Constants for the Characteristic Vibrations. Science Reports of the Research Institutes, Tohoku University, Series A.

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. [Link]

-

Quimica Organica.org. (n.d.). IR Spectrum: Amines. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

ResearchGate. (n.d.). Crystal structure of 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchroman-4-one, C17H16O5. [Link]

-

Yakhak Hoeji. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. [Link]

-

YouTube. (2019). Structure Elucidation from Spectroscopic Data in Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

ResearchGate. (n.d.). Crystal structure of 5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-methylchroman-4-one, C17H16O5. [Link]

- Google Patents. (n.d.). US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.

-

eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. [Link]

-

YouTube. (2021). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. [Link]

-

The Royal Society of Chemistry. (n.d.). Structure 2026: automated interpretation of spectroscopy data. [Link]

-

ResearchGate. (n.d.). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. [Link]

-

ResearchGate. (n.d.). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. yakhak.org [yakhak.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IR Spectrum: Amines [quimicaorganica.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Methoxychroman-4-amine: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 8-Methoxychroman-4-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, outline a robust synthetic pathway, detail methods for its analytical characterization, and explore its burgeoning applications as a versatile molecular scaffold. This document is intended for professionals who require a deep, practical understanding of this molecule and its potential.

Core Molecular Profile of this compound

This compound, systematically known as 8-methoxy-3,4-dihydro-1H-isochromen-4-amine , is a bicyclic aromatic ether amine.[1] The structure features a chroman core, which is a benzopyran ring system, substituted with a methoxy group at the 8-position and an amine group at the 4-position. The presence of a stereocenter at the C4 position means the compound can exist as a racemic mixture or as individual (R)- and (S)-enantiomers. This chirality is a critical consideration in drug development, as enantiomers often exhibit distinct pharmacological and toxicological profiles.

The amine functionality provides a key reactive handle for derivatization, allowing for the facile introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The methoxy group modulates the electronic properties and lipophilicity of the aromatic ring, influencing how the molecule interacts with biological targets.

Physicochemical and Computed Properties

A summary of the key properties for this compound is presented below. This data is essential for planning synthetic transformations, purification, and formulation studies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | PubChem[1] |

| Molecular Weight | 179.22 g/mol | PubChem[1] |

| Exact Mass | 179.094628657 Da | PubChem[1] |

| IUPAC Name | 8-methoxy-3,4-dihydro-1H-isochromen-4-amine | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 44.5 Ų | PubChem[1] |

Synthesis Pathway: Reductive Amination of 8-Methoxychroman-4-one

The most logical and widely applicable method for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 8-Methoxychroman-4-one. This two-step, one-pot reaction is a cornerstone of medicinal chemistry due to its efficiency and broad substrate scope.[2][3]

The causality behind this choice is clear: the ketone provides a stable, accessible electrophilic site. The reaction proceeds via the initial formation of a hemiaminal intermediate upon addition of an amine source (in this case, ammonia or an ammonia equivalent), which then dehydrates to form a transient imine or iminium ion. This intermediate is then selectively reduced to the final amine product.

Diagram of Synthetic Workflow

Caption: Reductive amination workflow for this compound.

Experimental Protocol

This protocol is a robust, self-validating system based on established methodologies for the reductive amination of heterocyclic ketones.[4]

Objective: To synthesize this compound from 8-Methoxychroman-4-one.

Materials:

-

8-Methoxychroman-4-one (1.0 eq)

-

Ammonium Acetate (NH₄OAc) (10 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (NaCl) solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 8-Methoxychroman-4-one (1.0 eq) and ammonium acetate (10 eq).

-

Solvent Addition: Add anhydrous DCM or DCE to dissolve/suspend the reagents (concentration typically 0.1-0.5 M).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. Scientist's Note: This initial period is crucial to allow for the formation of the imine intermediate in situ. The large excess of ammonium acetate drives this equilibrium forward.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Causality Note: NaBH(OAc)₃ is the reagent of choice here. It is a mild and selective reducing agent that readily reduces the protonated iminium ion but is slow to react with the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct.[4]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.

-

Quenching: Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: Expect to see distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm region), the methoxy group singlet (δ ~3.8 ppm), the benzylic protons of the chroman ring, and the proton at the C4 position adjacent to the amine.

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon (δ ~55 ppm), and the aliphatic carbons of the heterocyclic ring.[5][6]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-O stretching for the methoxy and ether functionalities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. For chiral compounds, a chiral HPLC method must be developed to determine the enantiomeric excess (ee).

Applications in Research and Drug Development

The chroman scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets.[7] Derivatives of the chroman and isochroman core have shown a wide array of biological activities.

Potential Therapeutic Targets

Caption: Potential therapeutic applications derived from the chroman scaffold.

-

ROCK Inhibitors: Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in cardiovascular diseases, cancer, and glaucoma. Closely related (S)-6-methoxy-chroman derivatives have been developed as highly potent and selective ROCK2 inhibitors.[8] The this compound core serves as an excellent starting point for synthesizing analogous inhibitors.

-

Anticancer Agents: The chroman-4-one framework, the precursor to our target molecule, is found in numerous natural products with potent cytotoxic activity against various cancer cell lines.[7] The amine at the C4 position provides a vector for adding functionalities that can target specific proteins or cellular pathways involved in cancer progression.

-

Antioxidant and Anti-inflammatory Activity: Methoxy-substituted chroman structures are known to possess antioxidant properties.[7] This activity, combined with the potential to modulate inflammatory pathways, makes these compounds interesting for research into neurodegenerative and other inflammatory diseases.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) may not be widely available, precautions should be based on the properties of aromatic amines.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents. The hydrochloride salt form is often more stable and easier to handle than the free base.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a molecule; it is a versatile platform for innovation in drug discovery. Its straightforward synthesis, combined with the proven therapeutic potential of the chroman scaffold, makes it a highly valuable building block for researchers. By understanding its fundamental properties and leveraging the synthetic and analytical protocols outlined in this guide, scientists are well-equipped to explore the full potential of this compound in developing next-generation therapeutics.

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Available at: [Link]

-

Kaur, R., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(9), e2100345. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129980800, 8-Methoxyisochroman-4-amine. PubChem. Retrieved from [Link].

-

Storer, R. I., et al. (2006). Enantioselective organocatalytic reductive amination. Journal of the American Chemical Society, 128(1), 84–86. Available at: [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Available at: [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

-

MDPI. (n.d.). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Available at: [Link]

-

Yin, Y., et al. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry, 27(10), 2053–2065. Available at: [Link]

Sources

- 1. 8-Methoxyisochroman-4-amine | C10H13NO2 | CID 129980800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantioselective organocatalytic reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. trans-8-Methoxy-3-methyl-isochroman-4-amine | C11H15NO2 | CID 134223094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 191608-35-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Solubility of 8-Methoxychroman-4-amine Hydrochloride

This guide provides a comprehensive technical overview of the solubility of 8-Methoxychroman-4-amine hydrochloride, a key physicochemical property for its application in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into the compound's properties, factors influencing its solubility, and detailed protocols for experimental determination.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug discovery and development. For a compound like this compound hydrochloride, understanding its solubility is paramount for:

-

Bioavailability: A compound must be in solution to be absorbed in the gastrointestinal tract.

-

Formulation Development: The choice of vehicle for in vitro and in vivo studies is dictated by solubility.

-

In Vitro Assays: Achieving accurate and reproducible results in biological assays requires the test compound to be fully dissolved in the assay medium.

This guide will delve into the theoretical and practical aspects of the solubility of this compound hydrochloride, providing a robust framework for its effective use in a research setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential to comprehend its solubility profile. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base.

| Property | Value | Source |

| Chemical Name | This compound hydrochloride | - |

| CAS Number | 191608-35-2 | [1] |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| Predicted pKa (free amine) | 4.38 ± 0.40 | [2] |

| Predicted XLogP3 (free amine) | 0.2 | [3] |

Causality Behind the Properties:

-

The amine group is basic and readily forms a hydrochloride salt. This salt formation significantly increases the polarity of the molecule, which is a primary driver for enhanced aqueous solubility.

-

The predicted pKa of 4.38 for the conjugate acid (the protonated amine) suggests that the compound's charge state, and thus its solubility, will be highly dependent on the pH of the solution.[2]

-

The predicted XLogP3 of 0.2 indicates that the free amine has a low lipophilicity, suggesting a favorable partitioning into aqueous media.[3]

The Influence of pH on Solubility

The solubility of ionizable compounds like this compound hydrochloride is profoundly influenced by pH. As an amine salt, it will be more soluble in acidic to neutral solutions where the amine group is protonated and charged.

-

In Acidic Solutions (pH < pKa): The equilibrium will favor the protonated, cationic form of the amine (R-NH₃⁺). This charged species is highly polar and will readily interact with polar solvents like water, leading to higher solubility.

-

In Basic Solutions (pH > pKa): As the pH increases above the pKa, the amine group will be deprotonated to its free base form (R-NH₂). The free base is less polar than the hydrochloride salt, which will lead to a significant decrease in aqueous solubility.

This pH-dependent solubility is a critical consideration for formulation in buffers for biological assays and for predicting its behavior in different physiological environments.

Expected Solubility Profile

-

Water and Aqueous Buffers (e.g., PBS): As a hydrochloride salt, it is expected to have its highest solubility in aqueous media. The solubility will be pH-dependent, with higher solubility at lower pH values.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated in these solvents due to the polar nature of the salt and the ability of the solvents to form hydrogen bonds.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds and is expected to readily dissolve this compound hydrochloride.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected in nonpolar solvents due to the high polarity of the hydrochloride salt.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, standardized experimental methods must be employed. The two most common methods in drug discovery are the shake-flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility. It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Protocol:

-

Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the test solvent (e.g., water, PBS pH 7.4) in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Agitate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It measures the solubility of a compound when it is added to a buffer from a concentrated DMSO stock solution, which can sometimes lead to supersaturated solutions.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., PBS pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).

-

Precipitate Detection: After incubation, measure the amount of precipitate formed. This can be done by:

-

Nephelometry: Measuring the light scattering caused by insoluble particles.

-

Direct UV/LC-MS after filtration: Filtering the contents of the wells through a filter plate and measuring the concentration of the compound in the filtrate.

-

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Diagram of the Kinetic Solubility Assay Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Safety and Handling

As a research chemical, this compound hydrochloride should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood. In case of contact, rinse the affected area with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

While specific, publicly available experimental solubility data for this compound hydrochloride is limited, a strong understanding of its physicochemical properties allows for a robust theoretical assessment of its solubility profile. As an amine hydrochloride salt, it is expected to be most soluble in aqueous solutions at acidic to neutral pH. For definitive quantitative data, the standardized shake-flask and kinetic solubility protocols outlined in this guide provide a reliable framework for experimental determination. A thorough characterization of its solubility is a critical step in advancing any research or development program involving this compound.

References

-

PubChem. (n.d.). 8-Methoxyisochroman-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). 4-MethoxychroMan-8-aMine. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

An In-depth Technical Guide to 8-Methoxychroman-4-amine (CAS Number: 191608-35-2)

A Keystone Intermediate for Advanced Drug Discovery

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Chroman Scaffold

The chroman ring system is a privileged heterocyclic motif, forming the core structure of a vast array of natural products and pharmacologically active compounds, most notably flavonoids and tocopherols (Vitamin E). Its inherent structural features and amenability to substitution have made it a cornerstone in medicinal chemistry. Within this diverse family, 8-Methoxychroman-4-amine emerges as a compound of significant interest for researchers, scientists, and drug development professionals. Its strategic placement of a methoxy group and a reactive primary amine on the chroman core provides a versatile platform for the synthesis of novel therapeutic agents. This guide offers an in-depth technical overview of this compound, from its synthesis and characterization to its potential applications in modern drug discovery.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, we can infer its key physicochemical properties based on its structure and data from its isomer, 8-Methoxyisochroman-4-amine, and related compounds. These predicted properties are crucial for designing synthetic routes, developing analytical methods, and formulating potential drug candidates.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 191608-35-2 (for hydrochloride salt) | Chemical Supplier Data[1] |

| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |

| Molecular Weight | 179.22 g/mol | PubChem CID: 129980800 (Isomer)[2] |

| Appearance | White to yellow solid (hydrochloride salt) | Supplier Data |

| Boiling Point | 287.1 ± 40.0 °C (Predicted) | ChemBK[3] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | ChemBK[3] |

| pKa | 4.38 ± 0.40 (Predicted, for the amine) | ChemBK[3] |

| XLogP3-AA | 0.2 | PubChem CID: 129980800 (Isomer)[2] |

| Hydrogen Bond Donors | 1 | PubChem CID: 129980800 (Isomer)[2] |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 129980800 (Isomer)[2] |

Synthesis of this compound: A Strategic Approach

Step 1: Synthesis of 8-Methoxychroman-4-one

The foundational step is the synthesis of the key intermediate, 8-methoxychroman-4-one. This can be achieved through a base-mediated cyclization reaction between 2'-hydroxy-3'-methoxyacetophenone and a suitable one-carbon electrophile, such as paraformaldehyde.

Protocol:

-

Reaction Setup: To a solution of 2'-hydroxy-3'-methoxyacetophenone (1 equivalent) in a suitable solvent such as ethanol, add paraformaldehyde (1.1 equivalents) and a base like diisopropylamine (DIPA) (1.1 equivalents).

-

Reaction Conditions: Heat the mixture using microwave irradiation at 160-170 °C for 1 hour. The rationale for using microwave heating is to significantly accelerate the reaction rate, often leading to higher yields and cleaner product formation compared to conventional heating.

-

Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent like dichloromethane (CH₂Cl₂) and wash sequentially with aqueous sodium hydroxide (NaOH) to remove unreacted starting material, aqueous hydrochloric acid (HCl) to neutralize the base, water, and finally brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 8-methoxychroman-4-one.

Step 2 & 3: Reductive Amination of 8-Methoxychroman-4-one

The conversion of the ketone to the primary amine is a critical transformation. This is most efficiently achieved through a one-pot, two-step reductive amination process. The ketone first reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine.

Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 8-methoxychroman-4-one (1 equivalent) in a suitable solvent like methanol. Add a source of ammonia, such as ammonium acetate (NH₄OAc) (10 equivalents), to the solution. The large excess of the ammonia source drives the equilibrium towards the formation of the imine.

-

Reduction: To the same reaction mixture, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) is a common choice as it selectively reduces the imine in the presence of the ketone. Alternatively, catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) can be employed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent by carefully adding a dilute acid. Adjust the pH to basic with a suitable base (e.g., aqueous NaOH) and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude this compound by column chromatography. To obtain the more stable hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.

Analytical Characterization: A Predictive Approach

A comprehensive analytical characterization is paramount for confirming the identity and purity of a synthesized compound. While a full experimental dataset for this compound is not publicly available, we can predict the expected spectral data based on the known characteristics of the chroman scaffold and the amine and methoxy functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key expected signals include:

-

A singlet for the methoxy group (-OCH₃) protons, likely in the range of δ 3.8-4.0 ppm.

-

Aromatic protons on the benzene ring, which will appear as a multiplet in the aromatic region (δ 6.5-7.5 ppm). The specific coupling patterns will depend on the substitution.

-

A multiplet for the proton at the C4 position, shifted downfield due to the adjacent amine group.

-

Multiplets for the diastereotopic protons at the C2 and C3 positions of the chroman ring.

-

A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Expected signals include:

-

A signal for the methoxy carbon around δ 55-60 ppm.[3]

-

Signals for the aromatic carbons in the range of δ 110-160 ppm.

-

A signal for the C4 carbon bearing the amine group.

-

Signals for the C2 and C3 carbons of the chroman ring.

-

Mass Spectrometry (MS)

Electron Spray Ionization Mass Spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 180.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns in mass spectrometry are useful for structural elucidation. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present:

-

N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[5]

-

C-O stretching: An ether C-O stretch is expected around 1200-1250 cm⁻¹.

-

C-N stretching: This will appear in the fingerprint region.

-

Aromatic C-H stretching: Peaks will be observed above 3000 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reversed-phase HPLC with UV detection. Due to the presence of the aromatic ring, the compound should have a UV absorbance maximum suitable for detection. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. For quantitative analysis of amines, pre-column derivatization with a chromophoric or fluorophoric agent can be employed to enhance sensitivity.[6][7]

Potential Applications in Drug Discovery

The chroman-4-amine scaffold is a valuable starting point for the development of new therapeutic agents. The presence of the primary amine at the 4-position allows for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for screening against various biological targets.

-

Anticancer Agents: Chroman and chromone derivatives have been extensively investigated for their anticancer properties. They have been shown to target various pathways involved in cancer progression, including cell cycle regulation and apoptosis.[8][9] The this compound core can be functionalized to generate compounds that interact with specific kinases or other proteins implicated in cancer.

-

Neurological Disorders: The chroman structure is also found in compounds with activity in the central nervous system. The ability to cross the blood-brain barrier is a key consideration in the design of drugs for neurological disorders, and the lipophilicity of the chroman ring can be modulated through substitution to achieve this.

-

Anti-inflammatory Agents: Some chroman derivatives have demonstrated anti-inflammatory effects. The this compound scaffold can be used to develop novel inhibitors of enzymes involved in the inflammatory cascade.

Safety and Handling

As with any chemical compound in a research setting, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Given that aromatic amines as a class can have toxicological properties, it is prudent to handle this compound with care, assuming it may be harmful until proven otherwise.[11][12][13][14]

Conclusion

This compound represents a strategically important building block in the field of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established synthetic routes. The combination of the privileged chroman scaffold with a reactive primary amine offers immense potential for the generation of diverse compound libraries for drug discovery programs targeting a range of therapeutic areas, including oncology and neurology. This guide provides a comprehensive foundation for researchers to synthesize, characterize, and utilize this valuable intermediate in their quest for novel therapeutic agents.

References

-

Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]

-

ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

-

PubMed. (2020). Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. National Library of Medicine. [Link]

-

MDPI. (2023). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. MDPI. [Link]

-

Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

National Institutes of Health. (2023). Unveiling heterocyclic aromatic amines (HAAs) in thermally processed meat products: Formation, toxicity, and strategies for reduction – A comprehensive review. National Library of Medicine. [Link]

-

PubChem. (n.d.). 8-Methoxyisochroman-4-amine. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Chroman derivatives, medicaments and use in therapy.

-

National Institutes of Health. (2018). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. National Library of Medicine. [Link]

-

PubMed. (1983). High-performance liquid chromatographic analysis of biogenic amines in biological materials as o-phthalaldehyde derivatives. National Library of Medicine. [Link]

-

Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]

-

PubChem. (n.d.). 4-Methoxybenzylamine. National Center for Biotechnology Information. [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

-

analyzetest.com. (2021). Different type of amines in FT-IR spectroscopy. analyzetest.com. [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

-

National Institutes of Health. (2011). 7-Methoxy-3-(4-methoxyphenyl)chroman-4-one. National Library of Medicine. [Link]

-

PubMed. (1955). Local application of 8-methoxypsoralen in vitiligo. National Library of Medicine. [Link]

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

National Institutes of Health. (2022). Reductive Amination for LC–MS Signal Enhancement and Confirmation of the Presence of Caribbean Ciguatoxin-1 in Fish. National Library of Medicine. [Link]

-

PubChem. (n.d.). 8-Methoxypsoralen. National Center for Biotechnology Information. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

ResearchGate. (n.d.). (PDF) Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.. ResearchGate. [Link]

-

Beilstein Journals. (2024). BJOC - Search Results. Beilstein Journals. [Link]

-

PubMed. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. National Library of Medicine. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]

-

PubMed. (2024). Discovery of Thiochroman Derivatives as Potent, Oral Selective Estrogen Receptor Degraders and Antagonists for the Treatment of Endocrine-Resistant Breast Cancer. National Library of Medicine. [Link]

-

Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). University of California, Irvine. [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). Raman and FTIR spectroscopic characterization of electrochemically synthesized poly(triphenylamine), PTPA. ResearchGate. [Link]

-

ResearchGate. (n.d.). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. ResearchGate. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal.. ResearchGate. [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenol - Optional[FTIR] - Spectrum. SpectraBase. [Link]

Sources

- 1. 191608-35-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 2. 8-Methoxyisochroman-4-amine | C10H13NO2 | CID 129980800 - PubChem [pubchem.ncbi.nlm.nih.gov]